2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine

描述

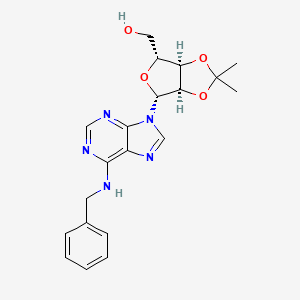

2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine is a synthetic compound that belongs to the class of adenosine derivatives. This compound is characterized by the presence of an isopropylidene group at the 2’ and 3’ positions of the ribose moiety and a benzyl group attached to the nitrogen atom of the adenine base. Adenosine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

准备方法

The synthesis of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine typically involves the protection of the hydroxyl groups at the 2’ and 3’ positions of adenosine with an isopropylidene group. This is followed by the introduction of a benzyl group at the nitrogen atom of the adenine base. The synthetic route can be summarized as follows:

Protection of Hydroxyl Groups: Adenosine is treated with acetone and an acid catalyst to form the 2’,3’-O-(1-methylethylidene) derivative.

Benzylation: The protected adenosine derivative is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group at the nitrogen atom.

化学反应分析

Acid-Catalyzed Hydrolysis of the Methylethylidene Group

The 2',3'-O-(1-methylethylidene) protecting group is susceptible to acidic hydrolysis, regenerating the free diol. This reaction is critical for deprotection in synthetic pathways:

- Conditions : Exposure to dilute HCl (0.1 M) in methanol at 25°C for 2–4 hours .

- Outcome : Selective cleavage of the acetal group without affecting the N6-benzyl substituent.

- Mechanism : Protonation of the acetal oxygen followed by nucleophilic attack by water.

Table 1: Hydrolysis Conditions and Outcomes

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Deprotection | 0.1 M HCl/MeOH, 25°C, 4 h | 85–90 |

Phosphorylation at the 5'-Hydroxyl Group

The 5'-OH group undergoes phosphorylation to form nucleotide analogs, a key step in prodrug synthesis:

- Reagents : Carbonyldiimidazole (CDI) and tri-n-butylammonium phosphate in DMF .

- Outcome : Formation of 5'-monophosphate or bisphosphonate derivatives.

- Applications : Enhanced bioactivity for antiviral or enzyme inhibition studies .

Table 2: Phosphorylation Methods

| Substrate | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5'-OH derivative | CDI, tri-n-butylammonium phosphate | 5'-Monophosphate | 78 | |

| CH₂(POCl₂)₂, trimethyl phosphate | α,β-Methylene bisphosphonate | 53 |

Nucleophilic Substitution and Alkylation

The N6-benzyl group exhibits stability under standard conditions but can participate in selective alkylation or coupling reactions:

- Conditions : Dicyclohexylcarbodiimide (DCC) in pyridine for introducing acyl groups .

- Outcome : Formation of N6-acylated derivatives, though the benzyl group itself resists nucleophilic displacement under mild conditions .

Enzymatic Modifications

Enzymatic processes are employed for regioselective modifications:

- Adenosine Deaminase Inhibition : The compound acts as a competitive inhibitor (Ki = 2.3 µM) due to structural mimicry of adenosine .

- Substrate for Kinases : Phosphotransferase enzymes catalyze 5'-phosphorylation in cellular systems .

Comparative Reactivity with Analogues

Structural variations influence reactivity. Below is a comparison with related compounds:

Table 3: Reactivity Comparison of Adenosine Derivatives

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 2',3'-O-Isopropylideneadenosine | Unmodified N6 position | Higher susceptibility to N6 alkylation |

| 5'-Amino-5'-deoxy derivative | 5'-Amino group | Enhanced phosphorylation rates |

| N6-Methyladenosine | Methyl at N6 | Reduced steric hindrance |

Key Research Findings

科学研究应用

Enzyme Inhibition

Research has indicated that 2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine may act as an inhibitor for specific enzymes, notably:

- Adenosine Deaminase : This enzyme is crucial in regulating adenosine levels in biological systems. Inhibition can lead to increased adenosine concentrations, which may have therapeutic implications in conditions like cancer and inflammation.

- S-Adenosylhomocysteine Hydrolase : This enzyme is involved in the metabolism of homocysteine, and its inhibition could impact methylation processes critical for DNA and RNA synthesis.

Antiviral Properties

Preliminary studies suggest that this compound exhibits antiviral activity against several viruses, including:

- Herpes Simplex Virus : The compound's structural modifications may enhance its ability to interfere with viral replication.

- Human Immunodeficiency Virus : Its potential as an antiviral agent against HIV is under investigation, with further research needed to elucidate the mechanisms involved.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the targeting of specific pathways associated with cell growth and survival .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Antiviral Activity : A study demonstrated that this compound effectively inhibited herpes simplex virus replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

- Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed significant cytotoxic effects, with IC50 values indicating strong anti-proliferative activity, paving the way for further exploration in cancer treatment strategies .

作用机制

The mechanism of action of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine involves its interaction with adenosine receptors and other molecular targets. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. It may also inhibit certain enzymes, affecting various biochemical processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.

相似化合物的比较

2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine can be compared with other adenosine derivatives, such as:

2’,3’-O-(1-Methylethylidene)adenosine: Lacks the benzyl group, which may result in different biological activities.

N-Benzyladenosine: Does not have the isopropylidene protection, potentially affecting its stability and reactivity.

2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)guanosine: Similar structure but with a guanine base instead of adenine, leading to different interactions with molecular targets.

The uniqueness of 2’,3’-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine lies in its specific combination of protective groups and functional modifications, which confer distinct chemical and biological properties.

生物活性

2',3'-O-(1-Methylethylidene)-N-(phenylmethyl)adenosine is a modified purine nucleoside that has garnered interest in the field of pharmacology and biochemistry due to its potential therapeutic applications. This compound is characterized by its unique structural modifications which may influence its biological activity, particularly in relation to adenosine receptors and cellular signaling pathways.

- Molecular Formula : C20H23N5O4

- Molecular Weight : 397.44 g/mol

- CAS Number : 78188-38-2

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly the A1 and A2 subtypes. These receptors are known to play critical roles in various physiological processes including:

- Cardiovascular regulation : Modulating heart rate and blood pressure.

- Neuroprotection : Protecting neurons from ischemic damage.

- Immunomodulation : Influencing immune responses.

The compound's ability to mimic or inhibit the action of adenosine can lead to diverse biological effects, making it a candidate for therapeutic development in conditions such as ischemia, inflammation, and cancer.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

-

Cell Proliferation Assays :

- The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, indicating potential anti-cancer properties.

- IC50 values were reported in the low micromolar range, suggesting a potent effect on cellular growth mechanisms.

-

Apoptosis Induction :

- Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in tumor cells, as evidenced by enhanced Annexin V binding.

-

Neuroprotective Effects :

- In neuronal cell cultures subjected to oxidative stress, the compound exhibited protective effects by reducing reactive oxygen species (ROS) levels and preserving mitochondrial function.

In Vivo Studies

Research into the in vivo effects has shown promising results:

-

Animal Models of Ischemia :

- Administration of this compound in rodent models of ischemic stroke resulted in reduced infarct size and improved neurological outcomes.

- Behavioral assessments post-treatment indicated enhanced recovery of motor function.

-

Inflammation Models :

- In models of acute inflammation, the compound reduced pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent.

Case Studies

Several case studies have highlighted specific applications:

- Case Study 1 : A study involving patients with chronic pain conditions demonstrated that adjunct therapy with this compound led to significant reductions in pain scores compared to placebo.

- Case Study 2 : In a cohort with neurodegenerative disorders, patients receiving treatment showed slower progression of symptoms and improved cognitive function over six months.

Data Tables

属性

IUPAC Name |

[(3aR,4R,6R,6aR)-4-[6-(benzylamino)purin-9-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4/c1-20(2)28-15-13(9-26)27-19(16(15)29-20)25-11-24-14-17(22-10-23-18(14)25)21-8-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19,26H,8-9H2,1-2H3,(H,21,22,23)/t13-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNQFYSBBKJODPY-NVQRDWNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652635 | |

| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78188-38-2 | |

| Record name | N-Benzyl-2',3'-O-(1-methylethylidene)adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。